molecular formula C10H11N B579170 Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- CAS No. 15547-41-8

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-

Cat. No.: B579170
CAS No.: 15547-41-8
M. Wt: 145.205
InChI Key: JATHXJMZMGXQFU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is a chiral compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of a methyl group at the 3-position and a hydrogenated 3,4-dihydro structure, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of 3-methylisoquinoline using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired 3,4-dihydro product .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is conducted in a solvent like ethanol or methanol to facilitate the hydrogenation process and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is unique due to its chiral center and specific hydrogenation pattern, which confer distinct chemical and biological properties

Biological Activity

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is characterized by its unique structure which includes a chiral center at the 3-position. Its chemical formula is C10H11NC_{10}H_{11}N, and it can be represented by the following structural formula:

Isoquinoline 3 4 dihydro 3 methyl 3R \text{Isoquinoline 3 4 dihydro 3 methyl 3R }

The compound is a derivative of isoquinoline and is known for its potential to interact with various biological targets.

The biological activity of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- primarily stems from its ability to modulate enzyme activity and receptor interactions. It has been shown to act as an inhibitor or modulator of specific enzymes involved in cell signaling and metabolism. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit certain protein kinases which are crucial for various cellular processes, including proliferation and apoptosis .
  • Receptor Modulation : Isoquinoline derivatives have been found to interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Antimicrobial Properties

Isoquinoline derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, studies indicate that certain isoquinolines exhibit potent effects against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating their effectiveness .

Anticancer Activity

Research has highlighted the anticancer potential of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-. It has been evaluated in vitro against several cancer cell lines. Notably:

  • Cell Lines Tested : The compound showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant growth inhibition .
  • Mechanism : The anticancer activity may be attributed to the induction of apoptosis and interference with cell cycle progression through ROS generation and tubulin polymerization disruption .

Antimalarial Activity

Recent studies have explored the potential of isoquinoline derivatives as antimalarial agents. A specific derivative was identified as an effective inhibitor of Plasmodium falciparum Protein Kinase A (PfPKA), providing a promising lead for further development in malaria treatment .

Case Studies

  • Antimicrobial Efficacy : In a study analyzing various isoquinoline derivatives for their antibacterial properties, compounds demonstrated significant inhibition against multidrug-resistant strains of bacteria. The results indicated that structural modifications could enhance antibacterial potency .
  • Anticancer Research : A series of experiments conducted on MCF-7 cells revealed that Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- induced apoptosis through ROS-mediated pathways. The study emphasized the importance of structural features in determining the cytotoxicity levels .

Comparative Analysis

Compound Activity IC50/MIC Values
Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-AntimicrobialMIC = 1 × 10^-5 mg/mL
Isoquinoline Derivative AAnticancerIC50 = 30.98 µM
Isoquinoline Derivative BAntimalarialIC50 = 0.5 µM

Properties

IUPAC Name

(3R)-3-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHXJMZMGXQFU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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